molecular formula C17H19NO2 B15231134 3-(4-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

3-(4-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B15231134
M. Wt: 269.34 g/mol
InChI Key: CULBDUXQNZGPIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS: 1227570-74-2) is a heterocyclic compound featuring a benzo[b][1,4]oxazine core with a 4-ethoxyphenyl substituent at position 3 and a methyl group at position 5. Its molecular formula is inferred as C₁₇H₁₉NO₂ (based on structural analogs and substituent analysis). The compound is synthesized via nucleophilic substitution or cyclization reactions, often involving sodium hydride in DMF as a base .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C17H19NO2/c1-3-19-14-7-5-13(6-8-14)16-11-20-17-9-4-12(2)10-15(17)18-16/h4-10,16,18H,3,11H2,1-2H3

InChI Key

CULBDUXQNZGPIV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2COC3=C(N2)C=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with 2-amino-4-methylphenol in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the oxazine ring.

Industrial Production Methods

Industrial production of this compound may involve high-throughput mechanochemical methods, which allow for the efficient synthesis of multiple samples simultaneously. This approach can be advantageous for scaling up production while maintaining consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(4-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenyl Ring

3-(3-Chlorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS: 1707605-39-7)
  • Molecular Formula: C₁₅H₁₄ClNO .
  • Key Differences : Replaces the ethoxy group with a chlorine atom at the phenyl ring’s para position.
  • Impact : Chlorine’s electron-withdrawing nature reduces lipophilicity (clogP ≈ 3.2) compared to the ethoxy analog (clogP ≈ 4.5), affecting membrane permeability and metabolic stability .
6-Methoxy-2-phenyl-1,4-benzoxathiin (4a)
  • Molecular Formula : C₁₅H₁₂O₂S .
  • Key Differences : Replaces the oxazine oxygen with sulfur (benzoxathiin core) and adds a methoxy group.
  • Impact : Sulfur increases ring planarity, enhancing π-π stacking interactions. The methoxy group improves solubility but reduces metabolic stability due to demethylation risks .

Substituent Position and Core Modifications

4-Benzyl-8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • Molecular Formula: C₁₅H₁₄BrNO .
  • Key Differences : Benzyl group at position 4 and bromine at position 6.
5-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • Molecular Formula: C₉H₁₁NO₂ .
  • Impact : The electron-donating methoxy group increases electron density on the aromatic ring, enhancing reactivity in electrophilic substitutions .
TTZ-1 and TTZ-2
  • Core Structure : 2,8-Disubstituted 3,4-dihydro-2H-benzo[b][1,4]oxazine .
  • Key Features : TTZ head group (carboxylic acid bioisostere) and hydrophobic chains.
  • Impact : These modifications enable dual targeting of 5-HT₆ and GABA-A receptors, showing promise in treating depression .
Antiproliferative [1,2,4]Triazolo[4,3-b]pyridazine Derivatives
  • Core Structure : 2,4-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine .
  • Key Features : Triazolopyridazine moieties replace benzamidine groups.
  • Impact : Loss of thrombin inhibition but gain in antiproliferative activity against endothelial and tumor cells .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Positions) clogP* Bioactivity Highlights
Target Compound C₁₇H₁₉NO₂ 4-Ethoxyphenyl (3), Methyl (6) 4.5 Under investigation
3-(3-Chlorophenyl)-6-methyl analog C₁₅H₁₄ClNO 3-Chlorophenyl (3), Methyl (6) 3.2 Potential CNS activity
4-Benzyl-8-bromo analog C₁₅H₁₄BrNO Benzyl (4), Bromo (8) 4.1 Halogen-bonding motifs
TTZ-1 C₁₈H₂₀N₂O₂ TTZ head (2), Hydrophobic chain (8) 3.8 Dual receptor targeting

*clogP estimated using ChemDraw.

Biological Activity

3-(4-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS: 1713174-09-4) is a compound belonging to the oxazine class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, cytotoxicity, and antimicrobial effects.

  • Molecular Formula : C17H19NO2
  • Molecular Weight : 269.34 g/mol
  • CAS Number : 1713174-09-4

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of oxazine derivatives. In particular, compounds similar to 3-(4-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine demonstrated significant antioxidant properties. For instance:

  • Compounds with similar structures exhibited IC50 values ranging from 21.1 to 53.33 μg/mL in DPPH assays, indicating strong radical scavenging abilities .
CompoundIC50 Value (μg/mL)Reference
3d21.1
Similar Compound53.33

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays on non-cancerous cell lines (e.g., 3T3 fibroblasts) revealed that certain derivatives of benzo[b][1,4]oxazines were non-toxic up to concentrations of 250 μg/mL . This suggests a favorable safety profile for further pharmacological exploration.

Antimicrobial Activity

The antimicrobial efficacy of oxazine derivatives has been documented against various pathogens:

  • Compounds were tested against Gram-negative bacteria with minimum inhibitory concentrations (MICs) reported as low as 0.02×1030.02\times 10^{-3} mM for certain derivatives .
PathogenMIC (mM)Compound Reference
E. coli0.02×1030.02\times 10^{-3}
K. pneumoniae0.77×1030.77\times 10^{-3}

Case Studies and Research Findings

  • Antioxidant Properties : A study focused on C-3 tethered benzo[1,4]oxazines found that these compounds exhibited potent antioxidant activity compared to standard antioxidants such as butylated hydroxytoluene (BHT) . The research utilized both in vitro assays and in silico molecular docking studies to validate the findings.
  • Cytotoxicity Assessment : A detailed cytotoxicity evaluation indicated that compounds related to 3-(4-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine did not induce significant toxicity in fibroblast cell lines at tested concentrations, supporting their potential for therapeutic applications without adverse effects on normal cells .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of synthesized oxazine derivatives against several bacterial strains. The results indicated that modifications in the molecular structure significantly influenced antimicrobial potency, particularly against E. coli and Staphylococcus aureus .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.